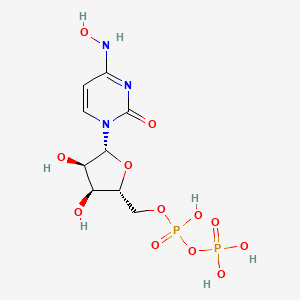
NHC-diphosphate
Overview
Description
N-Heterocyclic carbene diphosphate is a compound that features a divalent carbon atom bound to at least one nitrogen atom within a heterocyclic ring, along with a diphosphate group. This compound is known for its unique ability to act as a ligand in coordination chemistry and as an organocatalyst in various chemical reactions. The presence of the diphosphate group enhances its reactivity and stability, making it a valuable compound in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-heterocyclic carbene diphosphate typically involves the deprotonation of azolium salts. One common method is the reductive desulfurization of N-heterocyclic thiones, which can be used to prepare both saturated and unsaturated N-heterocyclic carbenes. The choice of reducing agent depends on the starting thione. Another method involves the deprotonation of azolium salts using strong bases such as potassium tert-butoxide or sodium hydride .
Industrial Production Methods: In industrial settings, the production of N-heterocyclic carbene diphosphate often involves large-scale reactions using automated systems to ensure consistency and purity. The process typically includes the preparation of azolium salts, followed by their deprotonation under controlled conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-heterocyclic carbene diphosphate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of the diphosphate group.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents such as sodium borohydride.
Substitution: N-heterocyclic carbene diphosphate can participate in substitution reactions, where the diphosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require the use of nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-heterocyclic carbene diphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to stabilize transition metal complexes.
Biology: The compound is studied for its potential role in enzyme catalysis, particularly in mimicking the activity of thiamine diphosphate-dependent enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs that target specific enzymes or pathways.
Mechanism of Action
The mechanism of action of N-heterocyclic carbene diphosphate involves its ability to act as a nucleophile, forming stable complexes with transition metals or participating in organocatalytic reactions. The diphosphate group enhances its reactivity by stabilizing the carbene center and facilitating electron transfer processes. In biological systems, it can mimic the activity of thiamine diphosphate-dependent enzymes by forming a Breslow intermediate, which can then participate in various catalytic cycles .
Comparison with Similar Compounds
N-heterocyclic carbene diphosphate can be compared with other similar compounds, such as:
Thiamine Diphosphate: Both compounds share a similar diphosphate group, but N-heterocyclic carbene diphosphate has a more stable carbene center.
N-heterocyclic Carbenes: These compounds lack the diphosphate group, which makes N-heterocyclic carbene diphosphate more reactive and versatile in certain reactions.
Phosphine Ligands: While phosphine ligands are also used in coordination chemistry, N-heterocyclic carbene diphosphate offers unique reactivity due to its carbene center.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O12P2/c13-6-4(3-22-26(20,21)24-25(17,18)19)23-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSZLCQPBIHOHF-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


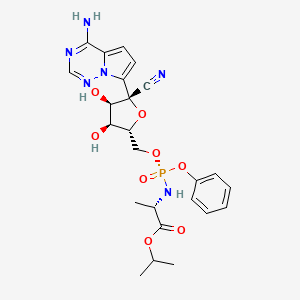
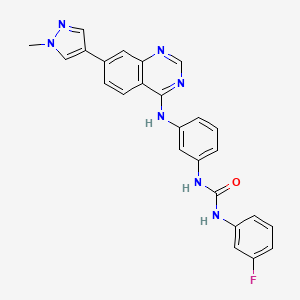

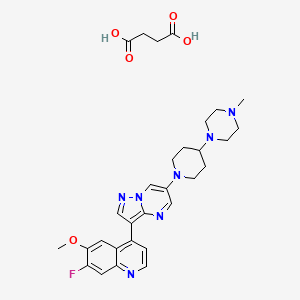



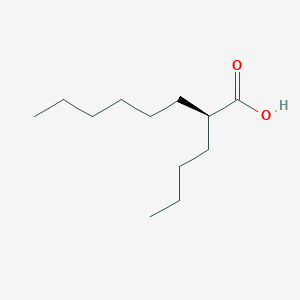
![4-[(E)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol](/img/structure/B8134312.png)
![tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B8134322.png)
![[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride](/img/structure/B8134323.png)

![Lys-[Des-Arg9]Bradykinin (TFA)](/img/structure/B8134352.png)

